molecular formula C12H16N2O4 B14839640 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine

3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine

Cat. No.: B14839640
M. Wt: 252.27 g/mol
InChI Key: UURZMURNRKXICC-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is characterized by its tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Reaction Conditions: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. The nitro group is typically added via nitration using nitric acid or a nitrating agent.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reactions and conditions used. .

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with similar compounds such as:

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-6-9(14(15)16)11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

UURZMURNRKXICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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